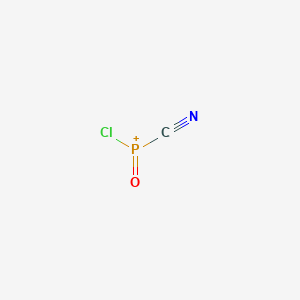
Chloro(cyano)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(cyano)oxophosphanium is a unique organophosphorus compound characterized by the presence of chloro, cyano, and oxo functional groups attached to a phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(cyano)oxophosphanium typically involves the reaction of phosphorus trichloride with cyanogen chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
PCl3+ClCN→Cl2P(CN)O
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: Chloro(cyano)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: Nucleophilic substitution reactions are common, where the chloro or cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
科学的研究の応用
Chloro(cyano)oxophosphanium has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Chloro(cyano)oxophosphanium involves its interaction with various molecular targets through its reactive functional groups. The chloro and cyano groups can participate in nucleophilic and electrophilic reactions, respectively, while the oxo group can engage in hydrogen bonding and coordination with metal ions. These interactions enable the compound to exert its effects in different chemical and biological contexts.
類似化合物との比較
Phosphorus trichloride (PCl3): A precursor in the synthesis of Chloro(cyano)oxophosphanium.
Cyanogen chloride (ClCN): Another precursor used in the synthesis.
Phosphine oxides: Compounds with similar oxidation states and functional groups.
Uniqueness: this compound is unique due to the combination of chloro, cyano, and oxo groups in a single molecule, which imparts distinct reactivity and properties. This makes it a valuable compound for various applications that require specific chemical functionalities.
特性
CAS番号 |
144304-52-9 |
|---|---|
分子式 |
CClNOP+ |
分子量 |
108.44 g/mol |
IUPAC名 |
chloro-cyano-oxophosphanium |
InChI |
InChI=1S/CClNOP/c2-5(4)1-3/q+1 |
InChIキー |
XEQRZWKUZRMWHB-UHFFFAOYSA-N |
正規SMILES |
C(#N)[P+](=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


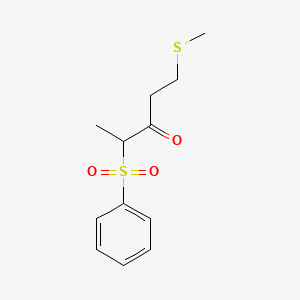
silane](/img/structure/B12545942.png)
![N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide](/img/structure/B12545945.png)
![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL](/img/structure/B12545957.png)
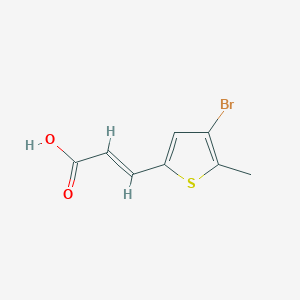


![Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro-](/img/structure/B12545981.png)
![Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate](/img/structure/B12545983.png)
![2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole](/img/structure/B12545989.png)
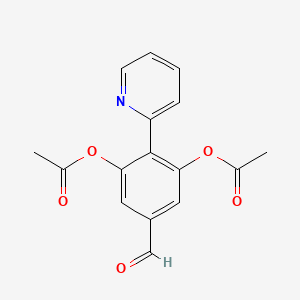
![6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde](/img/structure/B12546003.png)
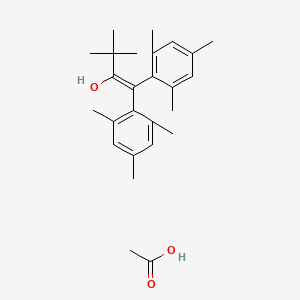
![2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12546024.png)
